molecular formula C7H11NO B13837372 CID 45085177

CID 45085177

Cat. No.: B13837372
M. Wt: 125.17 g/mol
InChI Key: WJHCZJZXDJZRMY-UHFFFAOYSA-N
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Description

CID 45085177 is a unique compound identifier in the PubChem database, a comprehensive resource for chemical information. For instance, organic compounds are typically characterized using spectroscopic techniques (e.g., NMR, UV-Vis) and chromatographic methods to confirm purity and identity . Physical properties such as molecular weight, solubility, and logP values are critical for understanding bioavailability and reactivity .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c1-4-8-5-6(2)7(3)9/h4H2,1-3H3

InChI Key

WJHCZJZXDJZRMY-UHFFFAOYSA-N

Canonical SMILES

CCN=C=C(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 45085177 involves several synthetic routes. One common method includes the use of specific starting materials and reagents under controlled conditions to achieve the desired chemical structure. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chemical synthesis using automated equipment. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions

CID 45085177 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as oxidizing agents, reducing agents, and catalysts. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.

Scientific Research Applications

CID 45085177 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is used in studies involving cellular processes and molecular interactions.

    Medicine: this compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 45085177 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Similarity

To compare CID 45085177 with analogous compounds, structural similarity can be assessed using tools like PubChem’s Structure Clustering or Tanimoto coefficients. For example:

Parameter This compound CID 2762940 CID 10491405 CID 53216313
Molecular Formula Hypothetical C₁₀H₈O₃ C₁₀H₅F₃N₂O₃ C₆H₅BBrClO₂
Molecular Weight - 176.17 g/mol 258.15 g/mol 235.27 g/mol
Solubility - 0.639 mg/mL 0.199 mg/mL 0.24 mg/mL
CYP Inhibition - CYP1A2 CYP1A2 None
BBB Permeability - Yes Yes Yes

Key Observations :

  • Functional Groups : CID 2762940 (C₁₀H₈O₃) contains a benzofuran core, while CID 10491405 (C₁₀H₅F₃N₂O₃) includes a trifluoromethyl-oxadiazole moiety, highlighting divergent bioactivity profiles .
  • Solubility : Lower solubility in CID 10491405 (0.199 mg/mL) compared to CID 2762940 (0.639 mg/mL) may correlate with its fluorinated structure, which often reduces hydrophilicity .
Pharmacological Profiles

While specific data for this compound is unavailable, analogs like CID 10491405 show moderate bioavailability (Score: 0.56) and CYP1A2 inhibition, critical for preclinical drug development . In contrast, CID 22225416 (C₉H₁₁ClN₂O₂S) exhibits high GI absorption and BBB permeability, making it a candidate for CNS-targeted therapies .

Q & A

Q. What strategies validate the purity and identity of this compound in novel formulations?

  • Combine orthogonal techniques:
  • Chromatography (HPLC for purity, GC-MS for volatility).
  • Spectroscopy (1H/13C NMR, FTIR for functional groups).
  • Elemental analysis to confirm stoichiometry .
  • For new derivatives, provide crystallographic data or high-resolution mass spectra .

Tables: Key Methodological Considerations

Aspect Best Practices References
Experimental ReproducibilityDocument equipment calibration, solvent batches, and environmental controls.
Data Contradiction AnalysisReplicate studies with independent labs; use meta-analysis frameworks.
Interdisciplinary CollaborationDefine shared protocols early; align terminology across fields.
Ethical ValidationPre-register hypotheses; employ blinded data collection/analysis.

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